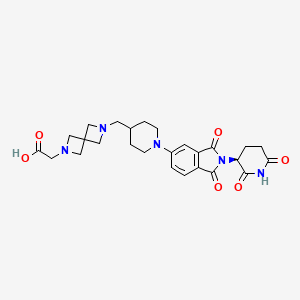
E3 Ligase Ligand-linker Conjugate 100
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 100 is a conjugate of an E3 ligase ligand and a linker, specifically designed for use in proteolysis-targeting chimeras (PROTACs). This compound consists of Thalidomide and the corresponding linker, which serves as a Cereblon ligand to recruit CRBN protein. It is a key intermediate for the synthesis of complete PROTAC molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 100 involves the conjugation of Thalidomide with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated through a series of chemical reactions to introduce functional groups that facilitate its conjugation with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate. Common reagents used in this process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thalidomide: Large-scale production of Thalidomide is carried out using optimized reaction conditions to ensure high yield and purity.
Conjugation with Linker: The bulk-produced Thalidomide is then conjugated with the linker using automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 100 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the Thalidomide molecule.
Coupling Reactions: Formation of the conjugate through the reaction of Thalidomide with the linker.
Common Reagents and Conditions:
Coupling Agents: EDC and NHS are commonly used to facilitate the conjugation process.
Solvents: Dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are often used as solvents in these reactions.
Major Products: The primary product of these reactions is the this compound, which serves as an intermediate for the synthesis of PROTAC molecules.
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 100 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer treatment.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
作用機序
E3 Ligase Ligand-linker Conjugate 100 functions by recruiting the CRBN protein through its Cereblon ligand component. This recruitment facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is central to the action of PROTACs, which harness the cellular ubiquitin-proteasome system for targeted protein degradation .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 100 is unique due to its specific composition of Thalidomide and the corresponding linker. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Used in PROTACs targeting different proteins.
MDM2 Ligand-linker Conjugates: Employed in the degradation of proteins involved in cancer pathways.
Cereblon Ligand-linker Conjugates: Other variants that recruit CRBN protein for targeted degradation.
特性
分子式 |
C26H31N5O6 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid |
InChI |
InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1 |
InChIキー |
VHJOJNBGACKDTI-FQEVSTJZSA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


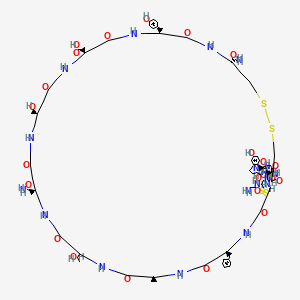
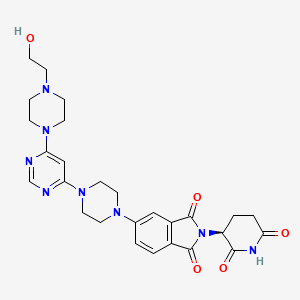
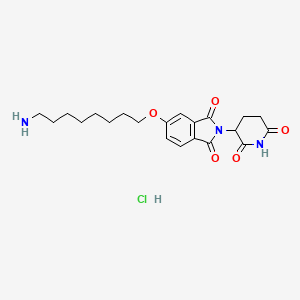
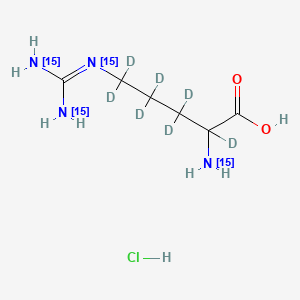
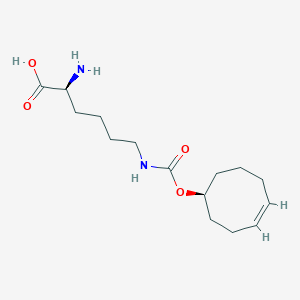
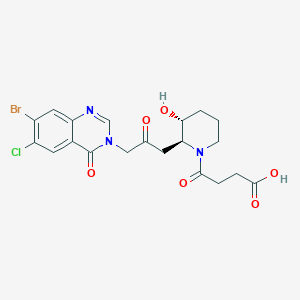
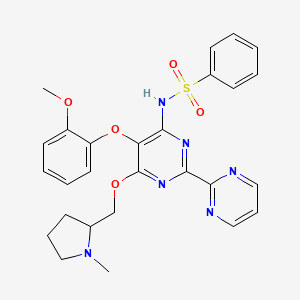
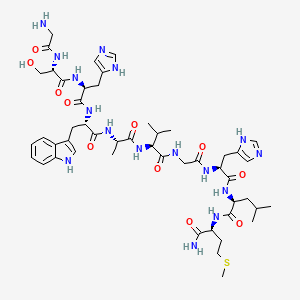
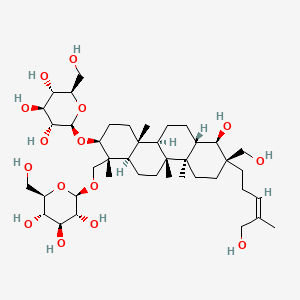
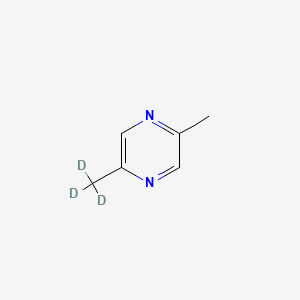

![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
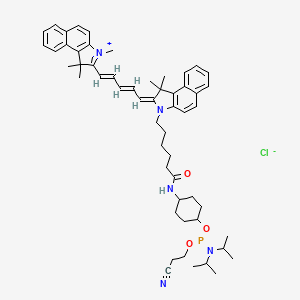
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
